molecular formula C17H15Cl2N3O2S B2664120 4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile CAS No. 478046-84-3

4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile

Cat. No.: B2664120
CAS No.: 478046-84-3
M. Wt: 396.29
InChI Key: PJIIHJMWZLMQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2,4-dichlorophenylsulfonyl group and a benzenecarbonitrile moiety, making it a subject of interest in both organic chemistry and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile typically involves the following steps:

    Sulfonation of 2,4-dichlorophenylamine: The initial step involves the sulfonation of 2,4-dichlorophenylamine using sulfuric acid to introduce the sulfonyl group.

    Formation of Piperazine Derivative: The sulfonated product is then reacted with piperazine to form the piperazine derivative.

    Coupling with Benzenecarbonitrile: Finally, the piperazine derivative is coupled with benzenecarbonitrile under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of polymers or other materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrile groups can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorodiphenyl sulfone: Shares the dichlorophenylsulfonyl group but lacks the piperazine and benzenecarbonitrile moieties.

    Bis(4-chlorophenyl) sulfone: Another related compound with similar structural features.

Uniqueness

4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-[4-(2,4-dichlorophenyl)sulfonylpiperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2S/c18-14-3-6-17(16(19)11-14)25(23,24)22-9-7-21(8-10-22)15-4-1-13(12-20)2-5-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIIHJMWZLMQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.